Strontium-sulfat

Übersicht

Beschreibung

Strontium sulfate is a chemical compound with the formula SrSO₄. It is the sulfate salt of strontium and appears as a white crystalline powder. This compound naturally occurs as the mineral celestine. Strontium sulfate is poorly soluble in water but more soluble in dilute hydrochloric acid and nitric acid. It is also appreciably soluble in alkali chloride solutions, such as sodium chloride .

Wissenschaftliche Forschungsanwendungen

Strontium sulfate has various applications in scientific research and industry:

Wirkmechanismus

Target of Action

Strontium sulfate (SrSO4) is a sulfate salt of strontium . It is a polymeric material, isostructural with barium sulfate . Its primary targets are a small group of radiolarian protozoa, called the Acantharea, where it is utilized as a main constituent of their skeleton .

Mode of Action

Strontium sulfate’s mode of action is primarily physical rather than biochemical. It forms a part of the skeletal structure in certain marine organisms, specifically the Acantharea . This is due to its low solubility in water, which allows it to precipitate out and form solid structures .

Biochemical Pathways

Its role is more structural, contributing to the formation of skeletal structures in certain marine organisms .

Pharmacokinetics

The pharmacokinetics of strontium compounds, such as strontium chloride, have been studied . . In general, strontium compounds are known to have low bioavailability and are poorly absorbed in the body .

Result of Action

The primary result of strontium sulfate’s action is the formation of skeletal structures in certain marine organisms .

Action Environment

The action of strontium sulfate is influenced by environmental factors such as the presence of other ions in the environment and the pH of the solution . Its low solubility can lead to scale formation in processes where these ions meet, for example, it can form on surfaces of equipment in underground oil wells depending on the groundwater conditions .

Biochemische Analyse

Biochemical Properties

Strontium sulfate does not readily interact with enzymes, proteins, or other biomolecules due to its sparing solubility in water . It can participate in certain biochemical reactions, particularly in the context of mineral formation .

Cellular Effects

Strontium ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of strontium sulfate is primarily related to its precipitation process. This process involves multiple-step nucleation pathways, which can involve precursor aqueous species, amorphous intermediates, or metastable phases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of strontium sulfate can change over time. For example, at higher supersaturations, nucleation is dominated by the consumption of free ions, leading to the formation of a metastable phase, which eventually transforms into celestine .

Metabolic Pathways

Strontium sulfate does not directly participate in metabolic pathways due to its limited solubility and interaction with enzymes or cofactors .

Subcellular Localization

Strontium ions can be found in various compartments within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Strontium sulfate can be prepared through various methods, including:

- This involves mixing a soluble strontium salt, such as strontium chloride or strontium nitrate, with a soluble sulfate salt, such as sodium sulfate or ammonium sulfate, in an aqueous solution. The reaction proceeds as follows:

Precipitation Method: SrCl2+Na2SO4→SrSO4+2NaCl

This method results in the formation of strontium sulfate as a precipitate .Industrial Production Methods: In industrial settings, strontium sulfate is often obtained as a byproduct in the extraction of strontium from its ores. The mineral celestine (strontium sulfate) is converted to strontium carbonate using carbon as a reducing agent at high temperatures. The resulting strontium carbonate can then be used to produce other strontium compounds .

Types of Reactions:

- Strontium sulfate can be reduced to strontium sulfide using carbon at high temperatures (around 1100°C). The reaction is as follows:

Reduction: SrSO4+2C→SrS+2CO2

This reaction is commonly used in the “black ash” process to produce strontium carbonate .Common Reagents and Conditions:

Sulfate Ion Reactions: Strontium sulfate reacts with sulfate ions in neutral or slightly acidic solutions to form a white crystalline precipitate of strontium sulfate.

Major Products Formed:

Strontium Sulfide: Formed from the reduction of strontium sulfate with carbon.

Strontium Carbonate: Produced from the reaction of strontium sulfide with carbon dioxide or sodium carbonate.

Vergleich Mit ähnlichen Verbindungen

Strontium sulfate is similar to other sulfate salts of alkaline earth metals, such as:

Barium sulfate (BaSO₄): Like strontium sulfate, barium sulfate is poorly soluble in water and is used as a radiocontrast agent in medical imaging.

Calcium sulfate (CaSO₄):

Magnesium sulfate (MgSO₄):

Uniqueness of Strontium Sulfate: Strontium sulfate is unique due to its specific applications in bone regeneration and its role as a precursor to other strontium compounds used in various industries. Its low solubility also makes it useful in applications where controlled release of strontium ions is desired .

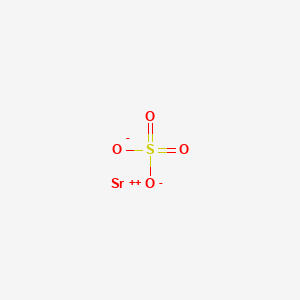

Eigenschaften

CAS-Nummer |

7759-02-6 |

|---|---|

Molekularformel |

H2O4SSr |

Molekulargewicht |

185.70 g/mol |

IUPAC-Name |

strontium;sulfate |

InChI |

InChI=1S/H2O4S.Sr/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI-Schlüssel |

YRYBAJBFCZKSSE-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Sr+2] |

Kanonische SMILES |

OS(=O)(=O)O.[Sr] |

Dichte |

3.96 g/cm³ |

melting_point |

1605 °C |

Key on ui other cas no. |

7759-02-6 |

Physikalische Beschreibung |

DryPowder ODOURLESS WHITE CRYSTALLINE POWDER. |

Löslichkeit |

Solubility in water, g/100ml at 25 °C: 0.0135 (very poor) |

Synonyme |

Sulfuric Acid Strontium Salt (1:1); C.I. 77845; Strontium Monosulfate |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does strontium sulfate form in oilfield environments?

A1: Strontium sulfate scaling, a significant concern in oil and gas production, primarily arises from the mixing of incompatible waters. Formation water, often rich in strontium ions (Sr2+), mixes with injected seawater containing high concentrations of sulfate ions (SO42-), leading to supersaturation and precipitation of strontium sulfate. []

Q2: What is the molecular formula and weight of strontium sulfate?

A2: Strontium sulfate has the molecular formula SrSO4 and a molecular weight of 183.68 g/mol.

Q3: How can I identify strontium sulfate using spectroscopic techniques?

A3: Infrared (IR) spectroscopy is a valuable tool for identifying strontium sulfate. It exhibits characteristic absorption peaks at 993 cm−1, which can be used for its identification and differentiation from other sulfates like barium sulfate. []

Q4: Is strontium sulfate stable at high temperatures?

A4: Strontium sulfate exhibits thermal stability. Researchers have investigated its vaporization behavior at temperatures exceeding 1370 K using the torsion-effusion method. []

Q5: How does the presence of strontium sulfate impact the properties of cement clinker?

A5: Doping cement clinker with strontium oxide or strontium sulfate has been found to promote the formation of alite, a key mineral phase contributing to cement strength. This doping can enhance both early and long-term strength development. [, ]

Q6: What factors influence the crystallization of strontium sulfate?

A6: Multiple factors affect the crystallization rate and crystal habit of strontium sulfate. These include:

- pH: The pH of the solution significantly influences both the crystallization rate and the adsorption of inhibitors onto strontium sulfate crystals. []

- Presence of phosphates: Certain phosphates, like sodium pyrophosphate and sodium triphosphate, act as potent inhibitors of strontium sulfate crystallization, even at minute concentrations. They modify the crystal habit, leading to the formation of spherulitic structures. [, , , , ] The mechanism of inhibition likely involves adsorption of the phosphate onto the crystal surface. [, , , , ]

- Presence of other chelating agents: Similar to phosphates, chelating agents like EDTA can also modify strontium sulfate crystal growth, resulting in the formation of two-dimensional spherulites. This effect is attributed to the adsorption of EDTA onto specific crystal faces. [, ]

- Temperature: Generally, higher temperatures accelerate crystallization processes, including that of strontium sulfate. []

- Supersaturation: Increased supersaturation typically leads to faster nucleation and crystal growth rates. []

Q7: How effective are scale inhibitors in controlling strontium sulfate precipitation in oilfield operations?

A7: Scale inhibitors, including polymeric and phosphonate-based inhibitors, are routinely used to prevent or mitigate strontium sulfate scale formation in oil and gas production. [, , ] These inhibitors often function by either interfering with crystal nucleation or by altering crystal growth, leading to less adherent deposits.

Q8: What analytical techniques are used to study strontium sulfate formation and inhibition?

A8: A range of analytical techniques are employed to investigate strontium sulfate, including:

- Conductometry: This technique allows researchers to monitor the rate of crystallization by measuring changes in solution conductivity over time. [, , , , ]

- Light Scattering: Light scattering techniques are used to detect the formation of strontium sulfate nuclei and to study the kinetics of nucleation. [, ]

- Microscopy: Both optical and electron microscopy (SEM, TEM) are valuable for visualizing the size, morphology, and crystal habit of strontium sulfate precipitates. [, , , ]

- X-ray Diffraction (XRD): This technique enables the identification of crystalline phases and the determination of unit cell parameters, crucial for understanding the formation of solid solutions between barium sulfate and strontium sulfate. [, , , , , ]

- Radioactive Tracer Techniques: The use of radioactive isotopes like sulfur-35 (35S) and strontium-90 (90Sr) allows for highly sensitive measurements of strontium sulfate solubility. [, , , ]

Q9: Does strontium sulfate pose any environmental risks?

A9: While strontium sulfate itself is generally considered to have low toxicity, its presence in industrial wastewater can be a concern. Research is focused on developing efficient methods for removing strontium sulfate from wastewater to minimize potential environmental impacts. []

Q10: What are some of the industrial applications of strontium sulfate?

A10: Beyond its presence in geological formations and its role in scaling phenomena, strontium sulfate has applications in various industries:

Q11: What are some future directions in strontium sulfate research?

A11: Ongoing research on strontium sulfate focuses on:

- Developing more effective and environmentally friendly scale inhibitors: This includes exploring novel chemistries and optimizing the performance of existing inhibitors. [, , ]

- Improving predictive models for strontium sulfate scaling: Accurate prediction of scaling tendencies under diverse conditions is crucial for effective scale management in industrial processes. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.